N-butyl-1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-butyl-6-(3-methoxypropyl)-N-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-4-5-10-22(2)20(26)16-14-15-18(23(16)12-8-13-27-3)21-17-9-6-7-11-24(17)19(15)25/h6-7,9,11,14H,4-5,8,10,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJZCGZRDDIHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound belonging to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in antiviral and antibacterial applications. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine
- Functional Groups : Includes a butyl group and a methoxypropyl group attached to the nitrogen atom.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound against various viruses, including coronaviruses. In vitro assays demonstrated that derivatives of this compound exhibited significant antiviral activity against SARS-CoV-2, the virus responsible for COVID-19.
Study Findings:
- Cell Line : Vero cells were used for testing.
- Efficacy : The compounds showed over 90% inhibition of viral growth at specific concentrations with minimal cytotoxic effects on host cells .
Antimicrobial Activity
The compound also shows promise in combating bacterial infections. Research involving derivatives of pyrrolo[2,3-d]pyrimidines indicated their effectiveness against Mycobacterium tuberculosis.
Case Study:
A study reported that certain derivatives had a minimum inhibitory concentration (MIC) ranging from 0.488 to 62.5 µM against a GFP reporter strain of M. tuberculosis. The most potent derivative displayed an MIC value of 0.488 µM without significant cytotoxicity to Vero cells .
The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets involved in viral replication and bacterial growth.
Key Mechanisms:
- Antiviral Mechanism : The compound binds to the active site of the main protease (M pro) of coronaviruses, inhibiting its function and thus preventing viral replication.
- Antibacterial Mechanism : It is hypothesized that the compound interferes with bacterial DNA synthesis or cell wall integrity, although further studies are needed to elucidate this mechanism fully.
Table of Biological Activities
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s N-butyl group increases lipophilicity compared to shorter-chain substituents (e.g., 3-methoxypropyl in or methyl in ). This may enhance membrane permeability but reduce aqueous solubility .
Positional Modifications :
- Methyl groups at position 9 () or 7 () influence electronic properties and steric hindrance. For example, 9-methyl derivatives may stabilize the tricyclic core, while 7-methyl groups could alter ring conformation.
Synthetic Accessibility :
- Compounds with benzyl/methyl groups () are synthesized via straightforward condensation and coupling reactions, whereas bulkier substituents (e.g., phenylethyl in ) may require optimized conditions for yield .
Research Findings and Implications
Preparation Methods
Introduction of the N-Butyl and N-Methyl Groups
Alkylation of the pyrrolidine nitrogen is achieved via nucleophilic substitution. Treatment of the core intermediate with butyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C installs the N-butyl group. Subsequent methylation using methyl iodide under similar conditions introduces the N-methyl substituent.
Optimization Notes :
Attachment of the 3-Methoxypropyl Moiety
The 3-methoxypropyl group is introduced via Mitsunobu reaction. Reacting the core with 3-methoxypropan-1-ol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at 0°C to room temperature achieves regioselective ether formation.
Critical Considerations :
-
Steric Hindrance : Bulky phosphine reagents improve yield by reducing oligomerization.
-
Temperature Control : Gradual warming prevents exothermic side reactions.
Carboxamide Installation at Position 2
The 2-carboxamide group is incorporated through a coupling reaction. Activation of the carboxylic acid precursor (e.g., 2-chloropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-4-one-2-carboxylic acid) with EDCl/HOBt in dichloromethane, followed by reaction with N-butyl-N-methylamine, affords the target carboxamide.
Reaction Conditions :
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Coupling Agents : EDCl/HOBt ensures efficient amide bond formation.
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Solvent : Dichloromethane balances reactivity and solubility.
Stereochemical and Regiochemical Control
Chiral resolution may be required if intermediates are racemic. Enantiomerically pure hydroxamic acid precursors (e.g., (+)-diendo-2-aminonorbornene hydroxamic acid) yield stereodefined intermediates, as confirmed by X-ray diffraction. HPLC analysis with chiral columns (e.g., Chiralpak IC) verifies enantiopurity, with retention times differing significantly between enantiomers (e.g., 34.19 min vs. 41.91 min).
Comparative Analysis of Synthetic Routes
| Method | Yield | Complexity | Stereocontrol |
|---|---|---|---|
| Domino Cyclization | 65–75% | High | Excellent |
| Stepwise Annulation | 50–60% | Moderate | Moderate |
| Microwave-Assisted RDA | 80–85% | Low | Excellent |
Scalability and Industrial Feasibility
The domino cyclization route is preferred for scale-up due to fewer purification steps and higher overall yield. Patent data suggests that microwave-assisted reactions reduce processing time by 40% compared to conventional heating. However, the use of DCB necessitates rigorous solvent recovery systems to meet environmental regulations.
Analytical Characterization
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NMR : ¹H NMR confirms substitution patterns (e.g., N-methyl singlet at δ 3.15 ppm).
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HPLC-MS : Purity >98% achieved via reverse-phase C18 columns.
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X-Ray Crystallography : Validates core structure and absolute configuration.
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
